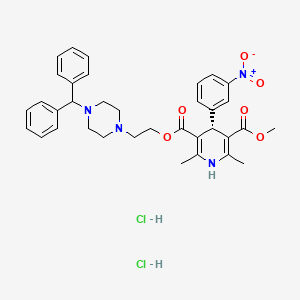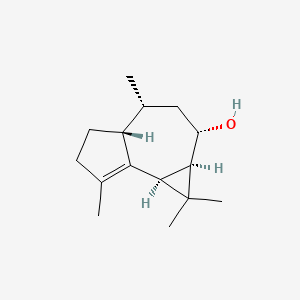
3-(Trifluoromethyl)benzyl-13C6 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)benzyl-13C6 Bromide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl bromide structure, with six carbon atoms labeled with the isotope carbon-13. This compound is used in various scientific research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl-13C6 Bromide typically involves the bromination of 3-(Trifluoromethyl)benzyl-13C6 alcohol. The reaction is carried out under controlled conditions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)benzyl-13C6 Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 3-(Trifluoromethyl)benzyl-13C6 alcohol or aldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives, such as 3-(Trifluoromethyl)benzyl-13C6 amines, thiols, and ethers.
Oxidation: 3-(Trifluoromethyl)benzyl-13C6 alcohols and aldehydes.
Reduction: 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
科学的研究の応用
3-(Trifluoromethyl)benzyl-13C6 Bromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the design of receptor agonists and antagonists.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Trifluoromethyl)benzyl-13C6 Bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzyl Bromide: Similar structure but without the carbon-13 labeling.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms on the benzyl ring.
3-(Trifluoromethyl)benzyl Chloride: Similar structure with a chloride group instead of bromide.
Uniqueness
3-(Trifluoromethyl)benzyl-13C6 Bromide is unique due to the presence of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This feature allows researchers to track the compound and its derivatives in complex biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways.
特性
CAS番号 |
1330185-44-8 |
|---|---|
分子式 |
C8H6BrF3 |
分子量 |
244.989 |
IUPAC名 |
1-(bromomethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChIキー |
MYYYZNVAUZVXBO-ZFJHNFROSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr |
同義語 |
1-(Bromomethyl)-3-(trifluoromethyl)benzene-13C6; α’-Bromo-α,α,α-trifluoro-m-_x000B_xylene-13C6; 3-(Bromomethyl)-1-(trifluoromethyl)benzene-13C6; 3-(Bromomethyl)benzotrifluoride-13C6; 3-(Trifluoromethyl)benzyl Bromide-13C6; m-(Trifluoromethyl)benzyl Bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)








